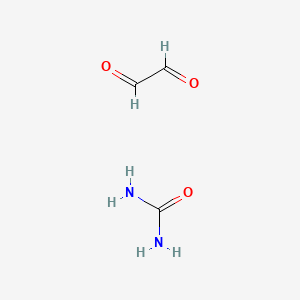

Oxaldehyde;urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is the smallest dialdehyde, consisting of two aldehyde groupsIt is a diamide of carbonic acid and plays a significant role in the metabolism of nitrogen-containing compounds by animals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Oxaldehyde (Glyoxal):

Laboratory Methods: Glyoxal can be synthesized by the oxidation of acetaldehyde with selenious acid or by the ozonolysis of benzene.

Industrial Production: Commercial glyoxal is produced either by the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst (Laporte process) or by the liquid-phase oxidation of acetaldehyde with nitric acid.

-

Urea:

Laboratory Methods: Urea can be synthesized by the reaction of ammonia with carbon dioxide under high pressure and temperature to form ammonium carbamate, which is then dehydrated to form urea.

Industrial Production: The industrial production of urea involves the same reaction but on a larger scale, typically using the Bosch-Meiser urea process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Glyoxal can undergo oxidation to form glyoxylic acid and oxalic acid.

Reduction: Glyoxal can be reduced to ethylene glycol.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used for the oxidation of glyoxal.

Reduction: Hydrogen gas in the presence of a catalyst can be used for the reduction of glyoxal.

Condensation: Glyoxal and urea react under acidic conditions to form condensation products.

Major Products:

Oxidation: Glyoxylic acid, oxalic acid.

Reduction: Ethylene glycol.

Condensation: 4,5-dihydroxy-2-imidazolidinone, dimethylol ethylene urea.

Scientific Research Applications

Chemistry:

- Glyoxal is used as a chemical intermediate in the production of pharmaceuticals and dyestuffs .

- Urea is used in the synthesis of various organic compounds and as a starting material for the production of plastics and resins .

Biology:

- Glyoxal is used in the study of glycation, which involves the modification of proteins by sugars .

- Urea is used in fertilizers to provide a readily available source of nitrogen for plants .

Medicine:

- Glyoxal is used as a disinfecting agent and biocide .

- Urea is used in dermatological products to treat dry and rough skin .

Industry:

Mechanism of Action

Oxaldehyde (Glyoxal):

- Glyoxal exerts its effects through glycation, which involves the modification of proteins by forming advanced glycation end-products (AGEs). This process can affect protein function and is implicated in various diseases .

Urea:

- Urea acts as a humectant, drawing moisture into the skin and helping to maintain skin hydration. It also has keratolytic properties, helping to break down and remove dead skin cells .

Comparison with Similar Compounds

Glycolaldehyde: Similar to glyoxal but with only one aldehyde group.

Oxalic Acid: The fully oxidized form of glyoxal.

Formaldehyde: A simpler aldehyde with only one carbon atom.

Uniqueness:

Properties

CAS No. |

53037-34-6 |

|---|---|

Molecular Formula |

C3H6N2O3 |

Molecular Weight |

118.09 g/mol |

IUPAC Name |

oxaldehyde;urea |

InChI |

InChI=1S/C2H2O2.CH4N2O/c3-1-2-4;2-1(3)4/h1-2H;(H4,2,3,4) |

InChI Key |

ZQUAGYUZGXDEIA-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C=O.C(=O)(N)N |

Related CAS |

53037-34-6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14153609.png)

![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)

![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)

![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)

![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)

![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)